Sulfaethidole (also known as Sulfaethylthiadiazole or SETD) is a sulfonamide antimicrobial agent. While clinically utilized for its antibacterial properties, scientific research utilizes Sulfaethidole as a model compound to investigate various biopharmaceutical phenomena. Notably, its interaction with proteins like bovine serum albumin (BSA) is a recurring theme in many studies. [, , , , ]
Sulfaethidole is a sulfonamide antibiotic, primarily utilized for its antibacterial properties. It is a derivative of sulfanilamide and features a unique chemical structure that contributes to its efficacy in inhibiting bacterial growth. The compound's full chemical name is 4-ethyl-N-(4-sulfamoylphenyl)benzenesulfonamide, and it is often used in veterinary medicine as well as in certain human applications.
Sulfaethidole was first synthesized in the mid-20th century during the exploration of sulfonamide drugs, which were among the first antibiotics discovered. The compound is derived from sulfanilamide, which serves as the core structure, modified with an ethyl group to enhance its antimicrobial activity.
Sulfaethidole belongs to the class of sulfonamides, a group of synthetic antibiotics that inhibit bacterial growth by interfering with folic acid synthesis. It is classified under the broader category of antibacterial agents and is particularly effective against a range of gram-positive and some gram-negative bacteria.
The synthesis of sulfaethidole typically involves a nucleophilic substitution reaction. The primary method includes:
This method ensures high yield and purity, often followed by purification processes like recrystallization to eliminate impurities.
Sulfaethidole has a complex molecular structure characterized by:
The molecular structure can be visualized using various spectroscopy techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity .
Sulfaethidole participates in several chemical reactions:
Common reagents for these reactions include:
Sulfaethidole exerts its antibacterial effects primarily through the inhibition of folic acid synthesis in bacteria. It acts as a competitive inhibitor of p-aminobenzoic acid (PABA), which is essential for bacterial growth.
Studies have shown that sulfaethidole's effectiveness varies across different bacterial strains, making it particularly useful in treating infections caused by susceptible organisms.
These properties are critical for determining the appropriate formulation and storage conditions for pharmaceutical applications .
Sulfaethidole has several applications:
The genesis of sulfaethidole is inextricably linked to the revolutionary era initiated by Gerhard Domagk's discovery of Prontosil (sulfonamidochrysoidine) in the 1930s. Prontosil, the first commercially available sulfonamide antibiotic, demonstrated unprecedented efficacy against streptococcal infections in vivo. This breakthrough validated the concept of systemic antibacterial chemotherapy and ignited intense research into sulfanilamide derivatives. Early structural optimization focused on modifying the N¹ heterocyclic moiety attached to the sulfonamide nitrogen, aiming to enhance antibacterial potency, reduce toxicity, and improve pharmacokinetic profiles. By the 1940s and 1950s, numerous derivatives were synthesized and screened, including sulfathiazole, sulfadiazine, sulfamethizole, and sulfaethidole itself. These efforts stemmed from the recognition that altering the heterocyclic ring significantly influenced the compound's distribution, metabolism, excretion, and spectrum of activity. Sulfaethidole emerged from this wave of innovation, developed by Schering AG and documented in the scientific literature (e.g., Wojahn and Wuckel) and manufacturing reports (P.B. reports) in the early 1950s [1] [7] [6]. Its design capitalized on the known antibacterial potential of the 1,3,4-thiadiazole scaffold while introducing an ethyl substituent to modulate its biological behavior.
Sulfaethidole belongs to the N¹-heterocyclic sulfonamide subclass, specifically classified as an N¹-(5-ethyl-1,3,4-thiadiazol-2-yl) derivative of sulfanilamide. Its systematic IUPAC name is 4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. The molecule consists of two key components:
Key Physicochemical Properties:Sulfaethidole is a crystalline solid with a melting point of 185.5–186.0°C. Its defining chemical feature is its extremely low aqueous solubility (approximately 1 gram dissolves in 4000 ml of water). It demonstrates moderate solubility in organic solvents: better in acetone (1g/10g) and ethanol (1g/30g), poor in chloroform (1g/2800g) and benzene (1g/20,000g), and very poor in ether (1g/1350g). It is faintly acidic to litmus. The sodium salt of sulfaethidole (C₁₀H₁₁N₄NaO₂S₂) was developed to address the solubility limitation, yielding a 20% aqueous solution with a neutral pH of approximately 7.5 [6].
Synthesis Pathways:Two primary synthetic routes were documented:
Table 1: Key Physicochemical Properties of Sulfaethidole
Property | Value/Description | Source/Context |
---|---|---|
CAS Registry Number | 94-19-9 | Unique chemical identifier [6] |
Molecular Formula | C₁₀H₁₂N₄O₂S₂ | Empirical formula [6] |
Molecular Weight | 284.36 g/mol | Calculated from formula [6] |
Chemical Name (IUPAC) | 4-Amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | Systematic nomenclature [6] |
Appearance | Crystals | Physical state [6] |
Melting Point | 185.5 - 186.0 °C | Characteristic property [6] |
Water Solubility | ~0.25 mg/mL (1g/4000 mL) | Very low solubility impacting bioavailability [6] |
pKa (Estimated) | ~6.0 (Sulfonamide NH) | Based on structural analogy to sulfamethizole (pKa 5.5) [7] |
Sulfaethidole functioned as a classic bacteriostatic sulfonamide antibiotic. Its mechanism of action involved competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a vital step in the de novo synthesis of folate cofactors required for bacterial DNA and protein synthesis. By mimicking PABA, sulfaethidole blocked this pathway, halting bacterial growth [1] [7].
Its primary clinical application was in the management of acute, uncomplicated urinary tract infections (UTIs) caused by susceptible pathogens. Its relatively low plasma levels but effective urinary excretion made it suitable for targeting pathogens within the urinary tract. Documented susceptible organisms included common UTI pathogens such as Escherichia coli, Klebsiella spp., Proteus mirabilis, and some strains of Staphylococcus aureus. Synonyms like Urosol and Thiosulfil (used for related thiadiazole sulfonamides) reflected its urological focus [4] [6]. While effective against streptococci, pneumococci, meningococci, gonococci, and dysentery bacilli, its rapid renal clearance generally precluded its use for systemic infections outside the urinary tract, where maintaining effective plasma concentrations was challenging. Sulfisoxazole, with superior solubility and pharmacokinetics, often became the preferred agent within the thiadiazole sulfonamide group for broader applications [4].
Sulfaethidole also found use in veterinary medicine as an antimicrobial agent, although detailed records of specific veterinary indications are less extensively documented in the sources reviewed than for human UTIs. Its historical significance lies in its role as a representative of the N¹-thiadiazole sulfonamides developed during the post-Prontosil era of intensive sulfonamide optimization. These compounds exemplified the strategy of using heterocyclic modifications to direct drug distribution and target specific infections. Sulfaethidole contributed to the therapeutic options available before the rise of penicillin, expanded-spectrum antibiotics, and modern synthetic antimicrobials. Its development and use, alongside countless other sulfonamide derivatives, cemented the importance of chemical synthesis and structure-activity relationship studies in the evolution of chemotherapy [4] [6] [1].
Table 2: Therapeutic Profile and Historical Context of Sulfaethidole
Aspect | Details | Source/Context |
---|---|---|
Mechanism of Action | Competitive inhibition of bacterial dihydropteroate synthase (DHPS); Bacteriostatic. | Core sulfonamide mechanism [1] [7] |
Primary Indication | Acute, uncomplicated urinary tract infections (UTIs). | Targeted therapy based on excretion [4] [6] |
Spectrum of Activity | Gram-negative: E. coli, Klebsiella, P. mirabilis. Gram-positive: Staph. aureus, Streptococci. | Common UTI pathogens and broader coverage [4] |
Key Limitation | Rapid renal clearance leading to low plasma levels; not suitable for systemic infections. | Pharmacokinetic constraint [4] |
Comparative Agent | Sulfisoxazole often preferred within class due to better solubility/profile. | Historical therapeutic choice [4] |
Trade Names | Sul-Spantab (SK & F) | Commercial product [6] |
Veterinary Use | Employed as an antimicrobial agent. | Documented application [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7